Propoxyphenyl thiohomosildenafil

Description

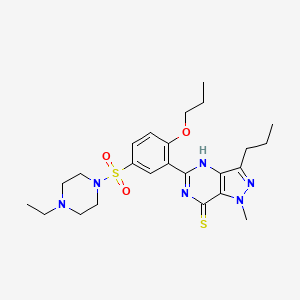

Structure

3D Structure

Properties

IUPAC Name |

5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O3S2/c1-5-8-19-21-22(28(4)27-19)24(34)26-23(25-21)18-16-17(9-10-20(18)33-15-6-2)35(31,32)30-13-11-29(7-3)12-14-30/h9-10,16H,5-8,11-15H2,1-4H3,(H,25,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAOIWRANOXNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-88-6 | |

| Record name | Propoxyphenyl thiohomosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPOXYPHENYL THIOHOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6Z038K81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Characterization and Detection of Propoxyphenyl Thiohomosildenafil

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of propoxyphenyl thiohomosildenafil (B29216), enabling its separation from other analogues and endogenous substances within complex samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed in research settings for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Analogues

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and isolation of sildenafil (B151) analogues like propoxyphenyl thiohomosildenafil from various matrices. nih.govresearchgate.net Research has demonstrated that semi-preparative HPLC is effective for isolating this specific analogue from herbal products for further structural analysis. nih.govtandfonline.com

Method development typically focuses on reversed-phase HPLC (RP-HPLC) due to the physicochemical properties of these compounds. The optimization of separation involves adjusting the mobile phase composition, which often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase (water or a buffer solution), run isocratically or as a gradient. nih.govresearchgate.netresearchgate.net The use of a C18 stationary phase is common, providing effective separation based on the hydrophobicity of the analytes. nih.gov In one study, the HPLC analysis successfully separated this compound from other known sildenafil analogues that exhibited similar retention times, highlighting the technique's resolving power. nih.govtandfonline.com Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector. jfda-online.commdpi.com

Table 1: Representative HPLC Conditions for Sildenafil Analogue Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Stationary Phase | C18 Column (e.g., Cosmosil 5C18-AR, Prontosil C18) | nih.govjfda-online.com |

| Mobile Phase | Acetonitrile/Water (1:1, v/v); Methanol (B129727)/0.25% Formic Acid (70:30, v/v) | jfda-online.comnih.gov |

| Detection | Photodiode Array (PDA) or UV-Vis Detector (e.g., at 230 nm) | nih.govjfda-online.com |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govjfda-online.com |

| Application | Separation and isolation of sildenafil analogues from herbal matrices. | nih.govresearchgate.net |

Gas Chromatography (GC) Applications in Analog Detection Research

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the screening and classification of PDE-5 inhibitors. nih.gov While less common than HPLC for this class of compounds due to their relatively low volatility, GC-MS methods have been successfully developed. A critical step in the GC analysis of sildenafil analogues is derivatization, most commonly trimethylsilyl (B98337) derivatization. This process increases the volatility of the analytes, making them suitable for GC separation. nih.gov Research has shown that specific common ions can be identified for different classes of PDE-5 inhibitors after derivatization, which aids in their classification and screening in complex samples. nih.gov

Sample Preparation Strategies for Complex Matrices in Research (e.g., herbal products, food supplements)

Effective sample preparation is critical for the reliable detection of this compound in complex matrices such as herbal dietary supplements. The primary goal is to efficiently extract the target analyte while minimizing interferences from the matrix.

The initial step typically involves homogenizing the sample, which for tablets or capsules means crushing them into a fine powder. nih.gov The homogenized powder is then extracted using a suitable solvent. Common extraction solvents include methanol, 95% ethanol (B145695), or a mixture of acetonitrile and water (1:1, v/v). nih.govjfda-online.comnih.gov To enhance extraction efficiency, the mixture is often subjected to ultrasonic shaking for a period, such as 30 minutes. jfda-online.comnih.gov

Following extraction, solid particulates are removed through centrifugation and filtration. The resulting solution is filtered, often through a 0.2 µm filter, before being injected into the analytical instrument. nih.gov For particularly complex or oily matrices, such as those found in soft-gel capsules, an additional liquid-liquid extraction step with a nonpolar solvent like n-hexane may be employed to remove lipids and other oily components. nih.gov

Table 2: Overview of Sample Preparation Steps

| Step | Description | Purpose | Source(s) |

|---|---|---|---|

| Homogenization | Crushing tablets or emptying capsules into a fine powder. | Increase surface area for efficient extraction. | nih.gov |

| Solvent Extraction | Sonication with solvents like methanol, ethanol, or acetonitrile/water. | Solubilize and extract the target analyte from the solid matrix. | jfda-online.comnih.gov |

| Purification | Centrifugation followed by filtration (e.g., 0.2 µm PTFE filter). | Remove insoluble matrix components and particulates. | nih.gov |

| Lipid Removal | (For oily samples) Washing the extract with n-hexane. | Eliminate oily components that can interfere with analysis. | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Identification Research

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of novel or uncharacterized sildenafil analogues like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of sildenafil analogues. researchgate.net While MS can provide an accurate mass and elemental composition, NMR is essential for determining the precise arrangement of atoms and functional groups within the molecule.

In the case of this compound, NMR analysis was crucial in establishing its structure. nih.govtandfonline.com Spectroscopic data confirmed a structure similar to thiohomosildenafil but with a key difference: the ethoxy group attached to the phenyl ring was substituted with a propoxy group. nih.govtandfonline.com This level of structural detail is essential for correctly identifying and naming new analogues. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments is typically required to assign all proton and carbon signals and confirm the connectivity of the molecular framework. researchgate.net

Mass Spectrometry (MS) Applications in Structural Characterization and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a vital tool for the detection and structural characterization of this compound, often used in tandem with chromatographic separation. High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF/MS), are particularly valuable. nih.govtandfonline.comnih.gov

For this compound, analysis by Q-TOF/MS detected a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 519.22. nih.govtandfonline.com This corresponds to an empirical formula of C₂₄H₃₄N₆O₃S₂, providing strong evidence for its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is further employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, researchers can gain insights into the molecule's structure. Sildenafil and its analogues are known to produce characteristic fragment ions. For instance, a common fragmentation pathway involves the cleavage of the C-S bond, which can produce a characteristic ion at m/z 283 in many sildenafil-type structures. nih.gov Studying these pathways helps to confirm the identity of known analogues and to characterize new ones. researchgate.netnih.gov

Table 3: Key Mass Spectrometric Data for this compound

| Parameter | Finding | Significance | Source(s) |

|---|---|---|---|

| Technique | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) | Provides high-resolution and accurate mass data. | nih.govtandfonline.com |

| Precursor Ion | [M+H]⁺ at m/z 519.22 | Corresponds to the protonated molecule. | nih.govtandfonline.com |

| Empirical Formula | C₂₄H₃₄N₆O₃S₂ | Determined from the accurate mass measurement. | nih.gov |

| Fragmentation | Analysis of product ions helps confirm the core structure. | Aids in distinguishing between different analogues. | nih.govresearchgate.netnih.gov |

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for Accurate Mass Measurement and Formula Determination

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) stands as a powerful tool for the definitive identification of this compound. nih.gov This hybrid technique combines the features of a quadrupole mass analyzer and a time-of-flight mass analyzer, offering high resolution and accurate mass measurement capabilities. nih.govshimadzu.com

In the analysis of a herbal product, Q-TOF/MS was instrumental in establishing the structure of a newly identified Propoxyphenyl-linked thiohomosildenafil analogue. nih.gov The instrument detected a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 519.22. nih.gov This precise mass measurement allowed for the determination of the empirical formula as C₂₄H₃₄N₆O₃S₂. nih.gov The high mass accuracy of Q-TOF/MS, often achieving sub-ppm levels, is critical for differentiating compounds with similar nominal masses and for confirming the elemental composition, thereby providing a high degree of confidence in the compound's identity. shimadzu.com The technique's ability to provide accurate mass data is a key component in the comprehensive screening for unknown substances in various matrices. nih.gov

Table 1: Q-TOF/MS Data for this compound

| Parameter | Observed Value | Reference |

| Ion | [M+H]⁺ | nih.gov |

| m/z | 519.22 | nih.gov |

| Empirical Formula | C₂₄H₃₄N₆O₃S₂ | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique for the detection and quantification of phosphodiesterase type 5 (PDE-5) inhibitors and their analogues, including this compound. nih.gov This method offers exceptional sensitivity and selectivity, making it ideal for identifying trace amounts of these compounds in complex matrices like dietary supplements. nih.gov

Research has focused on developing and validating LC-MS/MS methods for the simultaneous screening of a large number of PDE-5 inhibitors. nih.gov These methods often utilize dynamic multiple reaction monitoring (dMRM) to efficiently screen for numerous compounds within a single analytical run. nih.gov For this compound, specific precursor-to-product ion transitions are monitored to ensure its unambiguous identification and quantification. The limits of detection (LODs) for these methods are typically in the nanogram per gram (ng/g) or nanogram per milliliter (ng/mL) range, highlighting the high sensitivity of the technique. nih.gov

High-Resolution Orbitrap Mass Spectrometry for Isomeric Differentiation

High-Resolution Orbitrap Mass Spectrometry is a valuable tool for distinguishing between isomeric compounds, which have the same molecular formula but different structural arrangements. While specific studies on the use of Orbitrap MS for the isomeric differentiation of this compound are not detailed in the provided results, the technology's high-resolution capabilities are well-suited for such challenges. The ability to achieve high mass accuracy helps in differentiating isomers that may exhibit subtle mass differences or distinct fragmentation patterns.

Electrospray Ionization (ESI) and Research on Fragmentation Patterns for Analogues

Electrospray Ionization (ESI) is the most common ionization technique coupled with liquid chromatography and mass spectrometry for the analysis of PDE-5 inhibitor analogues. nih.gov ESI allows for the gentle ionization of thermally labile and high-molecular-weight compounds, making them amenable to mass spectrometric analysis. rsc.orgresearchgate.netnih.gov

The fragmentation patterns of these analogues, including this compound, are studied using tandem mass spectrometry (MS/MS). nih.gov In positive ESI mode, sildenafil analogues typically form protonated molecules [M+H]⁺. nih.gov The fragmentation of these precursor ions in the collision cell of the mass spectrometer generates a series of product ions that are characteristic of the compound's structure. rsc.orgresearchgate.netnih.gov By analyzing these fragmentation pathways, researchers can elucidate the structure of unknown analogues and confirm the identity of known ones. For instance, the fragmentation of sildenafil and its N-desmethyl metabolite has been well-characterized, providing a basis for understanding the fragmentation of related compounds like this compound. rsc.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Complementary Structural Information

While mass spectrometry provides detailed information about the mass and fragmentation of a molecule, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer complementary structural insights.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of a compound is influenced by its chromophores, which are the parts of the molecule that absorb light. For sildenafil analogues, the pyrazolopyrimidinone (B8486647) ring system is a major chromophore. The position and intensity of the absorption maxima in the UV spectrum can provide clues about the structure and can be used for quantification. researchgate.net

IR spectroscopy, on the other hand, provides information about the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule. The frequencies of these vibrations are characteristic of specific functional groups, such as carbonyl (C=O), sulfonyl (S=O), and amine (N-H) groups, all of which are present in this compound.

Method Validation Research for this compound Analytical Procedures

The validation of analytical methods is crucial to ensure that they are reliable, accurate, and fit for their intended purpose. nih.gov This is particularly important in the context of identifying undeclared pharmaceutical ingredients in consumer products.

Studies on Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a compound like this compound, which may be present in trace amounts in complex matrices such as herbal supplements, sensitive analytical methods with low LODs and LOQs are paramount.

A comprehensive study focused on the development and validation of a target screening method for 90 different PDE-5 inhibitors, including this compound, utilizing ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). nih.gov This research established specific LOD and LOQ values for this compound, demonstrating the sensitivity of the methodology for its detection in various health products. The LODs for the 90 PDE-5 inhibitors were found to be less than 50 ng/g or 30 ng/mL, indicating a high degree of sensitivity suitable for regulatory market supervision. nih.gov

Another study focusing on a broad range of 31 PDE-5 inhibitors using UPLC coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF-MS) reported LOQs ranging from 0.07 to 37.82 pg. magtechjournal.com While this study did not individually list the LOQ for this compound, it underscores the picogram-level sensitivity achievable with modern chromatographic and mass spectrometric techniques for this class of compounds.

The following table summarizes the reported limits of detection for this compound and related compounds from various studies.

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| This compound | UPLC-MS/MS | Dietary Supplements | < 50 ng/g or < 30 ng/mL | Not Specified | nih.gov |

| Group of 90 PDE-5is | UPLC-MS/MS | Dietary Supplements | 25-85 ng/g or ng/mL | Not Specified | nih.gov |

| Group of 31 PDE-5is | UPLC/Q-TOF-MS | Herbal Products and Dietary Supplements | Not Specified | 0.07-37.82 pg | magtechjournal.com |

Accuracy, Precision, and Robustness Assessments in Analytical Research

The reliability of any analytical method hinges on its accuracy, precision, and robustness. These parameters are thoroughly evaluated during method validation to ensure that the results are consistently dependable.

Accuracy refers to the closeness of the measured value to the true value. In the context of analyzing for this compound, accuracy is often assessed through recovery studies, where a known amount of the standard compound is spiked into a blank matrix (e.g., a herbal supplement known to be free of the analyte) and then analyzed. A high percentage of recovery indicates a high degree of accuracy. For a group of 31 PDE-5 inhibitors, a study reported recovery rates between 75.00% and 124.56%, demonstrating good accuracy for the analytical method. magtechjournal.com

Precision measures the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). A low RSD indicates high precision. A study on the quantification of 31 PDE-5 inhibitors found RSDs to be less than 7.56% (n=6), signifying a high level of precision. magtechjournal.com Another study developing a robust method for screening PDE-5 inhibitors using UPLC-MS/MS reported RSD values for five repeat tests at three different concentration levels to be all better than 1.30%, indicating excellent precision. researchgate.net

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during routine use. A robust method for screening PDE-5 inhibitors demonstrated that it was not significantly affected by changes in mobile phase composition, column temperature, and flow rate. researchgate.net

The validation parameters for analytical methods used for the detection of sildenafil and its analogues are summarized in the table below.

| Parameter | Method | Findings | Reference |

| Accuracy (Recovery) | UPLC/Q-TOF-MS | 75.00% - 124.56% for 31 PDE-5 inhibitors | magtechjournal.com |

| Precision (RSD) | UPLC/Q-TOF-MS | < 7.56% for 31 PDE-5 inhibitors | magtechjournal.com |

| Precision (RSD) | UPLC-MS/MS | < 1.30% for 3 PDE-5 inhibitors | researchgate.net |

| Linearity (r) | UPLC/Q-TOF-MS | ≥0.9974 for 31 PDE-5 inhibitors | magtechjournal.com |

| Linearity (r²) | UPLC-MS/MS | > 99.9% for 3 PDE-5 inhibitors | researchgate.net |

Inter-Laboratory Comparability and Proficiency Testing Research for Analogues (inferred from analytical and regulatory context)

The widespread issue of adulterated dietary supplements with undeclared sildenafil analogues necessitates robust analytical methods that are comparable across different laboratories. nih.gov Inter-laboratory comparability ensures that results from various testing facilities are consistent and reliable, which is crucial for regulatory enforcement and public health protection.

The constant emergence of new, structurally modified analogues of sildenafil presents a significant challenge to regulatory bodies and analytical laboratories. researchgate.net This underscores the need for ongoing collaboration and information sharing between different health authorities, researchers, and analytical scientists. nih.gov The development of comprehensive spectral libraries of these analogues is a key step in facilitating their identification across different laboratories. nih.gov The use of advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is often required for the structural elucidation of novel analogues, and the data generated from these analyses are vital for building these libraries. nih.gov

The successful identification and quantification of this compound and other analogues in various products by different laboratories demonstrate an implicit level of method comparability. The use of standardized analytical techniques, such as UPLC-MS/MS, with well-defined parameters contributes to this comparability. nih.govmagtechjournal.com

In Vitro Pharmacological Investigations and Mechanistic Research on Propoxyphenyl Thiohomosildenafil Analogues

Research on Phosphodiesterase-5 (PDE5) Enzyme Inhibition Profiles In Vitro

In vitro studies are fundamental in characterizing the inhibitory activity of compounds like propoxyphenyl thiohomosildenafil (B29216) against their target enzymes. The primary mechanism of action for sildenafil (B151) and its analogues is the selective inhibition of phosphodiesterase type 5 (PDE5). nih.gov PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes, including the relaxation of smooth muscle tissue. nih.govnih.gov By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation and enhanced downstream signaling. nih.gov

Research on a wide array of sildenafil analogues has demonstrated a significant range in their PDE5 inhibitory potency. In vitro assays, typically employing purified recombinant human PDE5, are used to determine the half-maximal inhibitory concentration (IC50) of these compounds. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% and is a critical measure of its potency. Studies on various sildenafil analogues have reported IC50 values spanning from the nanomolar to the micromolar range, with some analogues exhibiting even greater potency than sildenafil itself. For instance, a series of sildenafil analogues showed IC50 values ranging from 0.05 nM to 423 nM. researchgate.net

Given that propoxyphenyl thiohomosildenafil is a structural derivative of thiohomosildenafil, its PDE5 inhibition profile is expected to be comparable. The structural modifications, such as the substitution of the ethoxy group with a propoxy group, can influence the compound's affinity for the PDE5 active site, thereby affecting its inhibitory potency. nih.govresearchgate.net However, without direct experimental data, the precise IC50 value for this compound remains undetermined.

Comparative In Vitro Enzyme Kinetics and Potency Studies with Other PDE5 Inhibitors

Comparative in vitro studies are crucial for understanding the relative potency and selectivity of new analogues like this compound against established PDE5 inhibitors. The most well-characterized PDE5 inhibitors include sildenafil, tadalafil, and vardenafil. These drugs, while sharing the same mechanism of action, exhibit distinct pharmacokinetic and pharmacodynamic profiles, including differences in their in vitro potency.

The potency of these inhibitors is a direct reflection of their affinity for the PDE5 enzyme. In vitro studies have established the following IC50 values for these approved drugs against PDE5:

| Compound | IC50 (nM) for PDE5 |

| Sildenafil | ~3.5 - 5 |

| Tadalafil | ~1.8 - 6.7 |

| Vardenafil | ~0.7 - 0.9 |

It is important to note that these values can vary slightly between different studies due to variations in experimental conditions.

While specific comparative data for this compound is not available, research on other sildenafil analogues has shown that modifications to the chemical structure can lead to significant changes in potency. For example, certain synthesized analogues of sildenafil have demonstrated IC50 values in the nanomolar range, indicating a potency comparable to or even exceeding that of sildenafil. nih.gov The introduction of different functional groups can alter the binding interactions with the amino acid residues in the PDE5 active site, thereby influencing the inhibitory constant (Ki) and IC50 value.

Molecular Docking and Computational Studies on Ligand-Target Interactions (e.g., PDE5 active site)

Molecular docking and other computational methods provide valuable insights into the binding of ligands like this compound to their target proteins at a molecular level. These in silico techniques are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein, such as PDE5. nih.gov

The active site of PDE5 is a well-defined pocket with specific amino acid residues that are crucial for substrate and inhibitor binding. nih.gov Key interactions that stabilize the binding of sildenafil and its analogues include:

Hydrogen Bonding: The pyrazolopyrimidinone (B8486647) core of sildenafil forms critical hydrogen bonds with the glutamine residue Gln817 in the PDE5 active site. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl ring and other hydrophobic moieties of the inhibitor engage in van der Waals interactions with hydrophobic residues such as Val782, Leu804, Phe820, and Ala783. researchgate.net

Pi-Pi Stacking: The aromatic rings of the inhibitor can form pi-pi stacking interactions with the aromatic side chain of the phenylalanine residue Phe820. nih.gov

For this compound, the propoxy group, which replaces the ethoxy group of sildenafil, would also be expected to fit into a hydrophobic pocket within the active site. researchgate.net The precise orientation and the resulting binding energy would determine its inhibitory potency. Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, have been employed to correlate the structural features of sildenafil analogues with their inhibitory activities. nih.govresearchgate.net These models help in understanding how modifications at different positions of the sildenafil scaffold affect binding and potency, and can guide the design of new, more potent inhibitors. nih.gov

Cellular and Sub-cellular Signaling Pathway Modulation Research In Vitro (as a general area for enzyme inhibitors)

The inhibition of PDE5 by compounds such as this compound has significant downstream effects on cellular and sub-cellular signaling pathways. The primary consequence of PDE5 inhibition is the elevation of intracellular cGMP levels. nih.gov This increase in cGMP modulates the activity of several downstream effectors, including cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases. nih.gov

In vitro studies using various cell types have elucidated the broad impact of PDE5 inhibitors on cellular functions:

Smooth Muscle Relaxation: In vascular smooth muscle cells, elevated cGMP levels activate PKG, which in turn phosphorylates several target proteins. This leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation. nih.gov

Anti-proliferative Effects: In certain cell types, including some cancer cell lines, PDE5 inhibitors have been shown to induce apoptosis and inhibit cell proliferation. nih.gov This effect is often mediated through the cGMP/PKG pathway.

Modulation of Inflammatory Responses: In vitro studies have demonstrated that PDE5 inhibitors can modulate inflammatory pathways. For instance, they can suppress the production of pro-inflammatory cytokines in various cell types.

Cardioprotective Effects: In cardiomyocytes, increased cGMP levels due to PDE5 inhibition can activate signaling cascades that protect the heart from ischemic injury.

While these findings are generally applicable to PDE5 inhibitors as a class, the specific effects of this compound would depend on its potency, selectivity, and cell permeability. Further in vitro research on this specific compound is necessary to fully characterize its cellular and sub-cellular effects.

Forensic and Regulatory Science Research on Propoxyphenyl Thiohomosildenafil

Methodologies for Detection in Seized Illicit Preparations and Dietary Supplements

The clandestine inclusion of synthetic compounds like propoxyphenyl thiohomosildenafil (B29216) in herbal dietary supplements and other illicit preparations necessitates robust and sophisticated analytical methodologies for their detection. Forensic laboratories and regulatory agencies employ a range of techniques to identify these adulterants, ensuring consumer safety and enabling legal action against illicit manufacturers.

Initial screening of suspect products often involves colorimetric tests or immunoassays, which can provide a rapid indication of the presence of PDE5 inhibitors. However, these methods lack the specificity to identify individual analogues. Therefore, more advanced and definitive techniques are required for confirmation.

Chromatographic and Spectroscopic Techniques:

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of analytical efforts. nih.gov HPLC with diode array detection (DAD) can separate propoxyphenyl thiohomosildenafil from other components in a sample matrix and provide a characteristic UV spectrum. nih.govnih.gov However, due to the structural similarity among sildenafil (B151) analogues, co-elution can occur, making definitive identification based on retention time and UV spectrum alone challenging. researchgate.net

Mass spectrometry (MS) plays a crucial role in the unequivocal identification of these compounds. Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable tools. researchgate.netresearchgate.net These techniques provide precise mass-to-charge ratio (m/z) measurements of the molecule and its fragments, allowing for the determination of its elemental composition and structural elucidation. nih.gov For instance, this compound has a protonated molecule [M+H]⁺ ion at m/z 519.22, corresponding to the empirical formula C₂₄H₃₄N₆O₃S₂. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique used for the structural characterization of new or unknown analogues. nih.govresearchgate.net While not typically used for routine screening due to its lower sensitivity and higher cost compared to MS, NMR provides detailed information about the chemical structure, which is critical for the definitive identification of novel compounds. nih.gov

Other spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy and UV-Vis spectrophotometry can also contribute to the characterization of isolated compounds. researchgate.netnih.gov

A Multi-faceted Approach:

In practice, a combination of these methodologies is often employed. A typical workflow might involve initial screening with HPLC-DAD, followed by confirmation and structural elucidation using LC-HRMS and, if necessary, isolation and analysis by NMR. This multi-faceted approach ensures the accurate and reliable detection of this compound and other analogues in a wide variety of illicit preparations.

Table 1: Analytical Methodologies for the Detection of this compound

| Methodology | Application | Key Findings/Capabilities |

| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from the sample matrix. | Can separate from some known sildenafil analogues but may have similar retention times to others. nih.gov |

| Diode Array Detection (DAD) | Provides UV spectrum for initial identification. | Shows characteristic UV absorbance maxima. nih.gov |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio for identification. | Detects the protonated molecule [M+H]⁺ at m/z 519.22. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for elemental composition determination. | Confirms the empirical formula as C₂₄H₃₄N₆O₃S₂. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragments the molecule to create a unique fragmentation pattern for structural confirmation. | Provides characteristic fragment ions that aid in differentiation from isomers. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure of the compound. | Used for definitive structural confirmation of new or isolated analogues. nih.govresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule. | Provides complementary structural information. researchgate.netnih.gov |

Research on Strategies for Differentiation from Approved Pharmaceuticals and Other Structural Analogues

The proliferation of structural analogues of sildenafil, including this compound, presents a significant analytical challenge: distinguishing these unapproved substances from their parent drug and from each other. researchgate.net Many of these analogues are isomers, meaning they have the same molecular formula and mass but different structural arrangements. This similarity can make them difficult to differentiate using basic analytical techniques. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques:

High-resolution tandem mass spectrometry (HR-MS/MS) has proven to be a particularly powerful tool for this purpose. researchgate.net By precisely measuring the mass of the precursor ion and its fragment ions, analysts can identify subtle differences in fragmentation patterns that are unique to each isomer. researchgate.net For example, research has shown that isomeric sildenafil and thiosildenafil-like analogues can be successfully differentiated using high-resolution MS/MS, with fragment ions consistently within a mass tolerance of 5 ppm. researchgate.net

The fragmentation pathways of these molecules are key to their differentiation. For instance, the piperazine (B1678402) moiety, a common structural feature in many sildenafil analogues, often produces characteristic fragment ions. researchgate.net Differences in the substituents on this ring or other parts of the molecule will lead to distinct fragmentation patterns, allowing for the identification of specific analogues like this compound. researchgate.net

Chromatographic Separation:

While challenging, chromatographic separation of isomers is also an important strategy. researchgate.net Developing and optimizing HPLC methods with different column chemistries and mobile phases can achieve separation of closely related analogues. Even when complete baseline separation is not possible, the combination of chromatographic retention time with mass spectrometric data provides a high degree of confidence in the identification. researchgate.net

Comprehensive Databases:

A crucial element in the differentiation of these analogues is the development of comprehensive analytical databases. These databases contain the high-resolution MS/MS spectra and chromatographic retention times for a wide range of known sildenafil analogues. researchgate.net When an unknown compound is detected, its analytical data can be compared against the database for a potential match. This approach significantly speeds up the identification process and improves the accuracy of results.

The Case of this compound:

This compound's structure is similar to thiohomosildenafil, with the key difference being the substitution of an ethoxy group with a propoxy group on the phenyl ring. nih.gov This seemingly minor change is sufficient to alter its chromatographic behavior and mass spectrometric fragmentation pattern, allowing for its differentiation from thiohomosildenafil and other related analogues through the application of the advanced techniques described above. nih.gov

Table 2: Differentiating this compound from Other Sildenafil Analogues

| Analytical Technique | Differentiating Feature | Reference |

| High-Performance Liquid Chromatography (HPLC) | Different retention times under optimized conditions. | nih.gov |

| High-Resolution Tandem Mass Spectrometry (HR-MS/MS) | Unique fragmentation patterns and precise mass of fragment ions. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct chemical shifts and coupling constants in the spectra. | nih.gov |

Research into Legislative and Regulatory Frameworks for Novel Psychoactive Substances (NPS) and Adulterants

The emergence of this compound and other unapproved PDE5 inhibitor analogues falls under the broader challenge of regulating novel psychoactive substances (NPS) and adulterants in food and dietary supplements. researchgate.netmdpi.com Traditional drug laws, which often list specific chemical structures, are frequently outpaced by the rapid synthesis of new analogues designed to circumvent these regulations. tni.org

Limitations of Traditional Drug Legislation:

The primary challenge for legislative frameworks is the reactive nature of substance-specific scheduling. tni.org When a new analogue like this compound is identified, it may not be explicitly illegal until it is formally added to a country's list of controlled substances. This process can be time-consuming, leaving a legal loophole that manufacturers and distributors can exploit.

Generic and Analogue Legislation:

In response to this challenge, many countries have moved towards or are exploring more proactive legislative models. These include:

Generic Legislation: This approach bans entire classes of chemical compounds based on a common core chemical structure. This allows for the control of a large number of potential analogues without having to list each one individually.

Analogue Legislation: This type of law defines a "controlled substance analogue" as a substance that has a chemical structure substantially similar to a controlled substance and has a similar or greater effect on the central nervous system. This allows for the prosecution of individuals involved with new analogues even if they are not explicitly listed.

Regulation of Adulterated Dietary Supplements:

In the context of dietary supplements, regulatory frameworks often prohibit the inclusion of undeclared pharmaceutical ingredients. researchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) can take action against products found to be adulterated with substances like this compound. nih.gov These actions can include product seizures, recalls, and criminal prosecution of the manufacturers and distributors.

International and National Responses:

Globally, there is a growing recognition of the need for more agile and comprehensive legal frameworks to address the issue of NPS and adulterants. mdpi.com Organizations like the United Nations Office on Drugs and Crime (UNODC) monitor the emergence of new substances and provide guidance to member states on legislative responses. nih.gov At the national level, countries are continuously updating their laws to address this evolving threat. For instance, some jurisdictions have introduced legislation that controls substances based on their psychoactive effect rather than solely on their chemical structure. rajahtannasia.com

International Monitoring and Research Initiatives on Emerging PDE5 Inhibitor Analogues

The global nature of the internet and international trade has facilitated the widespread distribution of illicit dietary supplements containing emerging PDE5 inhibitor analogues like this compound. researchgate.netnih.gov This has necessitated a coordinated international response involving monitoring, research, and information sharing among regulatory agencies, law enforcement, and forensic laboratories.

Global Monitoring Networks:

International organizations play a key role in monitoring the emergence and spread of these substances. The UNODC's Early Warning Advisory on NPS is a critical platform for sharing information on newly identified compounds. nih.gov Similarly, regional bodies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) track the appearance of NPS within their respective regions. mdpi.com These networks allow for the rapid dissemination of analytical data and intelligence, enabling countries to be more proactive in their response.

Collaborative Research Efforts:

International research collaborations are essential for developing and validating analytical methods for the detection of new analogues. researchgate.net When a new compound like this compound is identified in one country, sharing this information allows laboratories in other countries to add it to their screening protocols. nih.govresearchgate.net Scientific publications and presentations at international forensic science conferences are vital channels for this knowledge exchange.

The Role of Forensic Laboratories:

Forensic laboratories are at the forefront of these international efforts. They are often the first to encounter and identify new analogues in seized products. nih.govresearchgate.netnih.gov The development of comprehensive databases of analytical data for sildenafil analogues is a key area of ongoing research. researchgate.net These databases, often shared among collaborating laboratories, are invaluable for the rapid identification of emerging threats.

Challenges and Future Directions:

Despite these efforts, the continuous emergence of new analogues remains a significant challenge. researchgate.netnih.gov The intellectual origin of many of these compounds can be traced back to patent literature from the drug discovery process, which describes the synthesis of numerous potential analogues. researchgate.net This suggests that a vast number of other analogues could potentially be synthesized and introduced into the illicit market.

Future international efforts will likely focus on:

Enhancing real-time information sharing and early warning systems.

Promoting the development of more rapid and field-deployable detection technologies.

Strengthening international cooperation in law enforcement and regulatory actions against the producers and distributors of these illicit products.

Challenges and Future Directions in Propoxyphenyl Thiohomosildenafil Research

Gaps in Current Scientific Understanding of Propoxyphenyl Thiohomosildenafil (B29216)

A significant challenge in the study of propoxyphenyl thiohomosildenafil is the limited body of scientific literature dedicated specifically to this compound. Much of the existing knowledge is extrapolated from research on its parent compound, sildenafil (B151), and other analogues. The efficacy and safety profile of this compound are largely unknown, as it has not undergone the rigorous clinical trials required for approved pharmaceuticals. researchgate.netnih.govnih.gov

One of the primary gaps is the lack of comprehensive pharmacological and toxicological data. While it is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor due to its structural similarity to sildenafil, the precise in vivo effects, potency, and potential adverse reactions remain uncharacterized. researchgate.netresearchgate.net This lack of information poses a considerable risk to public health, as the substance may be illegally included in products marketed as "herbal" or "natural" dietary supplements. nih.govnih.gov

Furthermore, the synthesis of such analogues often occurs in clandestine laboratories, which can result in impurities and inconsistent concentrations, adding another layer of uncertainty to its potential effects. The intellectual property for synthesizing numerous sildenafil analogues can often be found in patent literature, providing a roadmap for the creation of new, unclassified compounds. nih.gov

Advancements in High-Throughput Analytical Technologies for Comprehensive Screening and Identification

The proliferation of sildenafil analogues necessitates the development of rapid and comprehensive screening methods. Traditional analytical techniques, while effective for known compounds, can fail to detect novel analogues. High-throughput screening (HTS) technologies are becoming increasingly crucial for regulatory bodies and forensic laboratories to identify these undeclared ingredients in suspect products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for screening a large number of compounds simultaneously. researchgate.netmdpi.com Advanced LC-MS/MS methods, particularly those using dynamic multiple reaction monitoring (dMRM), can screen for over 90 different phosphodiesterase type 5 inhibitors and their analogues in a single analysis. mdpi.com These methods are highly sensitive and specific, capable of detecting compounds at very low concentrations.

Integration of Advanced Spectroscopic and Chromatographic Techniques for Unknown Analog Identification Research

The definitive identification of a novel analogue like this compound requires a combination of sophisticated analytical techniques. While screening methods can flag a suspicious compound, structural elucidation demands a more in-depth approach.

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is often the first step, providing preliminary information on the compound's retention time and UV spectrum. nih.govoup.com However, for a definitive structural confirmation, more advanced techniques are essential.

Quadrupole time-of-flight mass spectrometry (Q-TOF/MS) provides high-resolution mass data, allowing for the determination of the elemental composition and molecular formula of the unknown compound. nih.govnih.gov In the case of this compound, Q-TOF/MS analysis revealed an [M+H]+ ion at m/z 519.22, corresponding to the empirical formula C24H34N6O3S2. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. researchgate.netcore.ac.uktandfonline.com Techniques such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC are used to piece together the complete chemical structure. tandfonline.com Infrared (IR) spectroscopy can provide additional information about the functional groups present in the molecule. researchgate.netcore.ac.uk

The following table summarizes the analytical techniques used in the identification of this compound and related analogues:

| Analytical Technique | Application | Key Findings for Analogues |

| HPLC-DAD | Separation and preliminary identification | Similar retention times and UV spectra to known sildenafil analogues. nih.govoup.com |

| LC-MS/MS | High-throughput screening and detection | Identification of characteristic fragment ions for different analogue families. nih.govresearchgate.netmdpi.com |

| Q-TOF/MS | High-resolution mass determination | Accurate mass measurement to determine elemental composition. nih.govnih.gov |

| NMR Spectroscopy | Definitive structural elucidation | Detailed information on the molecular structure and connectivity of atoms. researchgate.netcore.ac.uktandfonline.com |

| IR Spectroscopy | Functional group identification | Confirms the presence of specific chemical bonds and functional groups. researchgate.netcore.ac.uk |

Opportunities for Further In Vitro Mechanistic and Pharmacological Characterization of Emerging Analogues

Once a new analogue is identified, the next critical step is to understand its biological activity. In vitro studies provide a crucial first look into the compound's mechanism of action and pharmacological properties without the complexities of in vivo systems.

The primary target for sildenafil and its analogues is the phosphodiesterase type 5 (PDE5) enzyme. nih.govnih.gov In vitro assays can determine the inhibitory potency (IC50) of a new analogue against PDE5. researchgate.net These studies have shown that many sildenafil analogues exhibit IC50 values in the nanomolar range, similar to sildenafil itself. researchgate.netnih.gov

Further in vitro research can explore the selectivity of the analogue for different PDE isoenzymes. Sildenafil, for example, is more selective for PDE5 than for other PDEs, which contributes to its safety profile. Understanding the selectivity of new analogues is crucial for predicting potential side effects.

Cell-based assays can also provide insights into the cellular mechanisms affected by the compound. For instance, studies have investigated the effects of sildenafil on cancer cell growth and apoptosis in vitro. nih.gov Similar studies on emerging analogues could reveal novel therapeutic potentials or unexpected toxicities. Research has also explored the effects of sildenafil on pathways related to neurodegenerative diseases and pain, suggesting broader therapeutic applications that could be investigated for new analogues. mdpi.comnih.gov

Development of Robust Reference Standards and Certified Materials for Academic and Forensic Research

The accurate detection and quantification of this compound and other analogues in various matrices, such as dietary supplements and biological samples, depend on the availability of high-quality reference standards. sigmaaldrich.comvwr.com Certified reference materials (CRMs) are essential for validating analytical methods and ensuring the reliability of results in both academic research and forensic investigations. sigmaaldrich.com

The development of these standards involves not only the chemical synthesis of the pure compound but also its rigorous characterization using a battery of analytical techniques to confirm its identity and purity. sigmaaldrich.comnawah-scientific.com The availability of these standards allows laboratories to develop and validate quantitative methods, such as HPLC-UV or LC-MS/MS, to accurately measure the amount of the analogue present in a given sample. oup.com

Q & A

Q. What ethical and methodological challenges arise when studying this compound in human subjects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.